
(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is a complex organic compound belonging to the isoquinoline family This compound is characterized by its decahydroisoquinoline core, which is a fully saturated isoquinoline ring system, and a carboxamide functional group attached to the third carbon of the isoquinoline ring The presence of a 2-hydroxy-1,1-dimethylethyl group further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Hydrogenation: The isoquinoline ring is then fully hydrogenated to form the decahydroisoquinoline core. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This can be achieved by reacting the decahydroisoquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the 2-Hydroxy-1,1-Dimethylethyl Group: The final step involves the introduction of the 2-hydroxy-1,1-dimethylethyl group. This can be done through a nucleophilic substitution reaction where the hydroxyl group of the 2-hydroxy-1,1-dimethylethyl moiety reacts with a suitable leaving group on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for hydrogenation, and employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the 2-hydroxy-1,1-dimethylethyl moiety can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the primary amine.
Substitution: The major products would depend on the nucleophile used, such as alkyl halides or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological macromolecules. Its structural features make it a valuable tool for probing the binding sites of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the production of high-value products.
作用機序
The mechanism of action of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the isoquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3S,4aS,8aS)-Decahydroisoquinoline: Lacks the carboxamide and 2-hydroxy-1,1-dimethylethyl groups, making it less complex and potentially less active biologically.
N-(2-Hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide: Lacks the decahydroisoquinoline core, which may affect its overall stability and reactivity.
(3S,4aS,8aS)-Decahydro-N-methyl-3-isoquinolinecarboxamide: Similar structure but with a methyl group instead of the 2-hydroxy-1,1-dimethylethyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide lies in its combination of a fully saturated isoquinoline core, a carboxamide functional group, and a 2-hydroxy-1,1-dimethylethyl moiety. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQVDWVNKMOOB-TUAOUCFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
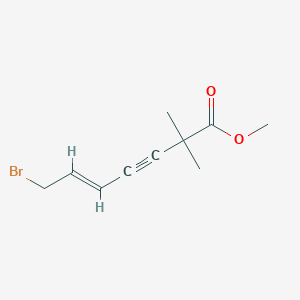
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
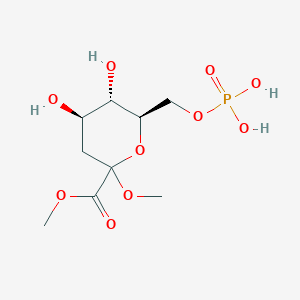

![tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B1140166.png)
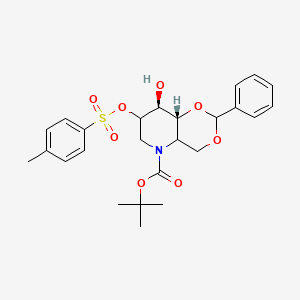
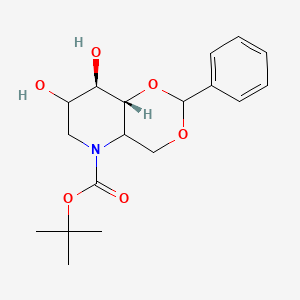

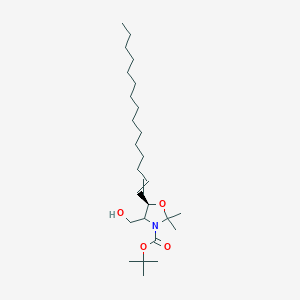
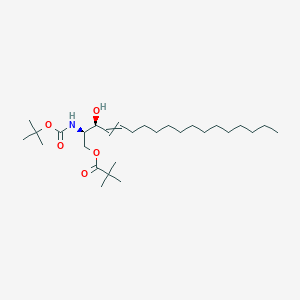
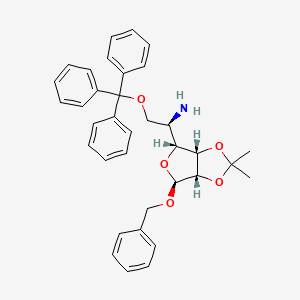

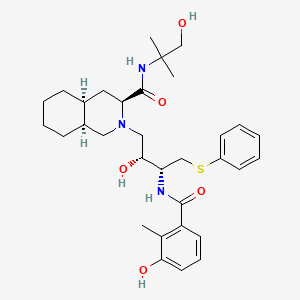
![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)
